Tetraphenylallene

Description

Historical Trajectories of Allene (B1206475) Chemistry and Tetraphenylallene's Emergence

The journey of allene chemistry is a compelling narrative of scientific curiosity, initial skepticism, and eventual triumph. For many years, allenes were regarded as mere chemical oddities, challenging to synthesize and of little practical use. mdpi.com However, a paradigm shift began in the mid-20th century, transforming allenes from curiosities into valuable synthetic targets and intermediates. mdpi.com

Pioneering Synthetic Discoveries and Structural Elucidations

The theoretical foundation for the unique stereochemistry of allenes was laid as early as 1875 by Jacobus Henricus van 't Hoff, who predicted their axial chirality. nih.gov However, it was not until 1935 that this prediction was experimentally verified. nih.govuiowa.edu The first synthesis of an allene, glutinic acid, was reported in 1887, though its correct structure was not confirmed until 1954. uiowa.eduwikipedia.org

The synthesis of this compound itself represents a notable milestone in the development of allene chemistry. One of the early and effective methods for its preparation involves the reaction of diphenylketene (B1584428) with triphenylphosphine (B44618). In this reaction, triphenylphosphine diphenylmethylene is generated, which then reacts with diphenylketene at elevated temperatures and pressure to yield this compound. mdpi.com Another approach involves the dehalogenation of 1,1-dihalo-2,2-diphenylcyclopropane derivatives.

The structural elucidation of this compound and other allenes has been greatly advanced by modern spectroscopic techniques.

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observed Data |

| ¹H NMR | The proton NMR spectrum of this compound is characterized by signals in the aromatic region, typically between δ 7.0 and 8.0 ppm, corresponding to the phenyl protons. Due to the symmetry of the molecule, the number of distinct signals may be limited. |

| ¹³C NMR | The carbon NMR spectrum shows characteristic signals for the sp-hybridized central allenic carbon (Cβ) at a downfield chemical shift, while the two sp²-hybridized terminal allenic carbons (Cα, Cγ) appear at a different characteristic shift. The phenyl carbons also give rise to a series of signals in the aromatic region. |

| Infrared (IR) Spectroscopy | The most characteristic feature in the IR spectrum of this compound is the asymmetric stretching vibration of the C=C=C allenic backbone, which typically appears as a strong absorption band in the region of 1950-1960 cm⁻¹. uiowa.edu Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations of the phenyl rings appear in the 1400-1600 cm⁻¹ region. |

| UV-Vis Spectroscopy | The UV-Vis spectrum of this compound is dominated by strong absorptions arising from π-π* transitions within the conjugated system of the phenyl groups and the allenic core. The extended conjugation in this compound results in absorption maxima at longer wavelengths compared to simpler, non-conjugated systems. libretexts.orgiosrjournals.org |

Evolution of Research Paradigms in Allene Reactivity

The perception of allenes has evolved dramatically from being considered highly reactive and unstable intermediates to becoming versatile building blocks in organic synthesis. cam.ac.uk Their unique electronic structure, featuring two orthogonal π systems, allows them to participate in a wide array of chemical transformations. libretexts.orgyoutube.com Research has shown that allenes can act as both nucleophiles and electrophiles, and their reactivity can be finely tuned by the nature of their substituents. uiowa.edu

The development of transition-metal catalysis has revolutionized allene chemistry, enabling a plethora of new and efficient reactions. youtube.com Catalytic processes such as cycloadditions, cross-coupling reactions, and isomerizations have unlocked the synthetic potential of allenes, leading to the construction of complex molecular architectures. libretexts.orgnih.gov

Strategic Importance of this compound as a Mechanistic Probe and Model System

The highly substituted and sterically hindered nature of this compound, combined with its well-defined structure, makes it an ideal model system for studying the intrinsic reactivity of the allene functional group.

Elucidating Fundamental Organic Reaction Pathways

This compound has been employed as a substrate in various studies aimed at elucidating the mechanisms of fundamental organic reactions. Its participation in cycloaddition reactions, for instance, provides insights into the stereochemical and regiochemical course of these transformations.

One of the most well-studied classes of reactions involving allenes is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org In these reactions, an allene can act as the dienophile (the 2π component). nih.govmasterorganicchemistry.comlibretexts.org The substitution pattern on the allene significantly influences its reactivity. Strained allenes, for example, have been shown to be highly reactive dienophiles. nih.gov Studies with this compound and its derivatives help in understanding the electronic and steric factors that govern the feasibility and outcome of such cycloadditions.

Furthermore, the thermal rearrangement of this compound and related compounds has been a subject of mechanistic investigation. For example, the thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane (B2804974) to 1,1,3-triphenylindan proceeds through a detectable triene intermediate, a study that provides a model for understanding the thermal behavior of highly arylated systems. researchgate.net

Understanding Structure-Reactivity Relationships in Cumulenes

Cumulenes are a class of compounds containing a chain of three or more consecutive double bonds, with allenes being the simplest members. mdpi.com The electronic structure and reactivity of cumulenes are of significant theoretical and experimental interest. mdpi.com this compound serves as a valuable model for understanding the structure-reactivity relationships within this class of compounds.

The phenyl groups in this compound have a profound impact on its electronic properties and reactivity. They extend the π-conjugation of the system, influencing the energy levels of the molecular orbitals. nih.gov This, in turn, affects the molecule's behavior in pericyclic reactions and its interactions with electrophiles and nucleophiles.

Computational studies on this compound and other cumulenes have provided deep insights into their electronic structure and the factors that control their reactivity. nih.govresearchgate.net These studies help to rationalize experimental observations and to predict the behavior of new, yet to be synthesized, cumulene systems. The steric bulk of the four phenyl groups also plays a crucial role in directing the regioselectivity of reactions and in stabilizing reactive intermediates.

Structure

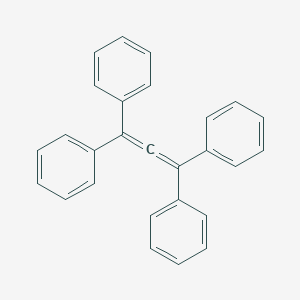

2D Structure

Properties

IUPAC Name |

1,3,3-triphenylpropa-1,2-dienylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDRDSWHWMTLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061870 | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-18-6 | |

| Record name | 1,1′,1′′,1′′′-(1,2-Propadiene-1,3-diylidene)tetrakis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylallene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1'',1'''-(propa-1,2-diene-1,3-diylidene)tetrakisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetraphenylallene and Analogues

Contemporary Approaches to Tetraphenylallene Synthesis

Recent advancements in synthetic chemistry have led to more refined and reliable methods for the synthesis of this compound, moving beyond classical, often low-yielding, procedures.

Transition-metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The construction of the this compound core can be envisioned through the coupling of appropriately substituted precursors. One such strategy involves the sequential Suzuki-Miyaura cross-coupling of 1,1-dihaloalkenes. nih.gov For instance, the reaction of a 1,1-dibromoalkene with a variety of organoboron reagents in the presence of a palladium catalyst like Pd(PPh₃)₄ can proceed in a stepwise manner to yield trisubstituted dienes. nih.gov This approach offers a pathway to this compound by using phenylboronic acid as the coupling partner.

A plausible synthetic route would involve the reaction of 1,1-dibromo-2,2-diphenylethene with two equivalents of phenylboronic acid. The reaction would be carried out in the presence of a palladium catalyst and a suitable base. The first coupling would yield a bromo-triphenylethene intermediate, which would then undergo a second coupling to afford this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 1,1-Dibromoalkene | Alkenyltrifluoroborate | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Trisubstituted Diene |

This table illustrates a general one-pot sequential Suzuki-Miyaura cross-coupling reaction. nih.gov

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. mnstate.eduudel.edunih.gov A specific variant of this reaction can be employed for the synthesis of allenes. The reaction of a ketene (B1206846) with a phosphorus ylide can lead to the formation of an allene (B1206475). In the case of this compound, the reaction between diphenylketene (B1584428) and a suitable phosphorus ylide, such as triphenyl(diphenylmethylidene)phosphorane, would be the key transformation.

The mechanism involves the initial [2+2] cycloaddition of the ylide to the ketene to form a four-membered ring intermediate, an oxaphosphetane. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the allene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. udel.edu

Table 2: Example of Wittig Reaction for Alkene Synthesis

| Aldehyde/Ketone | Phosphonium Salt | Base | Solvent | Product |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | trans-9-(2-Phenylethenyl)anthracene |

This table provides an example of a Wittig reaction protocol. udel.edu

Elimination reactions provide a direct route to unsaturated systems like allenes. The synthesis of this compound can be achieved through the dehalogenation of a vicinal dihalide or a related precursor. For example, the treatment of 2-bromo-1,1,3,3-tetraphenylpropene with a reducing agent can induce an elimination reaction to form the allene.

Another approach involves the elimination of H-X from a suitable haloalkene. While these reactions can sometimes be complicated by the formation of competing alkyne products, careful selection of the substrate and reaction conditions can favor the formation of the desired allene.

A classical approach to allene synthesis involves a sequence of nucleophilic substitution followed by dehydrohalogenation. One of the earliest syntheses of this compound utilized the reaction of 1,1-dichloro-2,2-diphenylethene with phenyllithium. This reaction proceeds through a complex mechanism likely involving initial nucleophilic attack, elimination, and rearrangement steps to ultimately form the this compound structure.

Dehydrohalogenation of a 1,1,3,3-tetraphenyl-2-halopropane derivative with a strong base is another viable route. The base abstracts a proton from the central carbon, and a halide ion is eliminated from the adjacent carbon, leading to the formation of the allene double bond system.

Synthetic Pathways to Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its electronic and steric properties for various applications.

The introduction of functional groups onto the this compound scaffold can be achieved by utilizing substituted starting materials in the synthetic sequences described above. For instance, in the metal-catalyzed cross-coupling approach, substituted phenylboronic acids can be employed to introduce functionalities such as alkyl, alkoxy, or halogen groups onto the phenyl rings of the final product. nih.gov

Similarly, in the Wittig-based synthesis, substituted diphenylketenes or ylides can be used. For example, a diphenylketene bearing a methoxy (B1213986) group on one of the phenyl rings would lead to a methoxy-substituted this compound.

The synthesis of halogenated derivatives can be accomplished using halogenated precursors. rsc.orgsunderland.ac.uk For example, the use of a brominated phenylboronic acid in a Suzuki coupling would yield a brominated this compound derivative. These halogenated derivatives can then serve as handles for further functionalization through subsequent cross-coupling reactions.

Stereoselective Synthesis of Allene Scaffolds (general principles applied to similar systems)

The synthesis of stereochemically defined allenes is a significant challenge in organic chemistry, primarily due to their unique axial chirality. nih.govrsc.orgnumberanalytics.com This chirality arises from the non-planar arrangement of substituents around the C=C=C core, which makes allenes valuable as chiral building blocks, ligands in asymmetric catalysis, and components of biologically active molecules. rsc.orgrsc.org Achieving stereoselectivity—the preferential formation of one stereoisomer over others—is therefore crucial. The principles of stereoselective synthesis for allene scaffolds, including tetrasubstituted systems analogous to this compound, generally rely on a few key strategies: the transfer of existing chirality from a starting material, the use of chiral catalysts, or the temporary installation of a chiral auxiliary.

The catalytic asymmetric synthesis of fully substituted allenes, known as tetrasubstituted allenes, has historically been a particularly difficult problem to solve. nih.gov The primary challenge lies in the absence of simple synthetic transformations that can be effectively controlled by a catalyst to produce these complex structures. nih.gov However, recent advancements in organocatalysis and transition-metal catalysis have led to the development of powerful methods for constructing enantioenriched allenes, including those with four substituents. researchgate.netacs.org

General Principles of Stereocontrol

Stereocontrol in allene synthesis can be broadly categorized into three main approaches:

Substrate Control: This strategy leverages the inherent chirality of the starting material to direct the stereochemical outcome of the reaction. Enantioenriched propargylic precursors are commonly used, where the existing stereocenter dictates the facial selectivity of an incoming reagent, leading to an axially chiral allene through mechanisms like SN2' reactions. illinois.eduorganic-chemistry.org The transfer of chirality from a point chirality in the precursor to axial chirality in the allene product is a cornerstone of this method.

Reagent Control (Chiral Auxiliaries): A chiral auxiliary—a stereochemically pure functional group—is temporarily attached to the achiral starting material. This auxiliary directs the stereoselective formation of the allene scaffold. Once the desired chirality is established, the auxiliary is cleaved to yield the enantioenriched allene.

Catalyst Control: This is the most versatile and rapidly developing area. A small amount of a chiral catalyst creates a chiral environment that preferentially stabilizes the transition state leading to one allene enantiomer. This approach includes transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis: Metals like rhodium, palladium, and copper are frequently used. acs.orgillinois.edunih.gov For instance, rhodium-catalyzed 1,6-addition of aryl groups to 1,3-enynes can produce highly enantioenriched tetrasubstituted allenes. illinois.edu Mechanistic studies, including DFT calculations, have been crucial in understanding and optimizing these systems, revealing how factors like steric hindrance and electronic interactions within the metal's coordination sphere control stereoselectivity. nih.gov

Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as exceptionally effective catalysts for a variety of allene-forming reactions. researchgate.netacs.orgnih.gov CPAs can act as bifunctional catalysts, using both hydrogen bonding and ion-pair interactions to control the reaction environment. rsc.orgrsc.org This dual activation model allows for high levels of enantioselectivity in reactions such as the dehydrative functionalization of racemic propargylic alcohols to form chiral tetrasubstituted allenes. acs.orgrsc.org

Research Findings in Stereoselective Allene Synthesis

Recent research has provided several powerful methodologies for the stereoselective synthesis of complex allenes.

In the realm of organocatalysis, the group of Sun and Li demonstrated the enantioconvergent synthesis of chiral tetrasubstituted allenes using a chiral phosphoric acid catalyst. nih.gov In this process, racemic indole-substituted propargylic alcohols react with various nucleophiles to generate enantioenriched allenes with high yields and excellent enantioselectivities. nih.gov Similarly, chiral phosphoramide (B1221513) catalysts have been used for remote stereocontrolled 1,8-conjugate additions to afford allenes containing adjacent quaternary stereocenters with high stereoselectivity. nih.gov

Transition-metal catalysis has also seen significant progress. A dual catalysis system using photoredox and copper catalysis has been developed for the enantioselective 1,4-carbocyanation of 1,3-enynes, yielding a wide array of axially chiral tetrasubstituted allenes under mild conditions. acs.org Rhodium catalysis has been employed in the SN2'-type substitution of tertiary propargylic alcohols. nih.gov Detailed mechanistic studies of this system revealed that the stereochemical outcome (syn- or anti-elimination) could be controlled by the reaction parameters, allowing for a stereodivergent synthesis of either allene enantiomer from the same starting material. nih.gov

The following table summarizes selected findings, illustrating the application of these principles to the synthesis of trisubstituted and tetrasubstituted allenes.

| Reaction Type | Substrate(s) | Catalyst/Reagent | Product Type | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|---|

| Dehydrative γ-Arylation | α-Indolyl-α-trifluoromethyl propargyl alcohol + 1-Naphthol | Chiral Phosphoric Acid (CPA) | Tetrasubstituted Allene | Up to 98% | >99:1 er | acs.org |

| 1,4-Carbocyanation | 1,3-Enyne + NHPI Ester | Photoredox/Copper Dual Catalysis | Tetrasubstituted Allene | Good | Excellent | acs.org |

| SN2'-type Substitution | Tertiary Propargylic Alcohol + Arylboronic Acid | Rhodium Complex | Tetrasubstituted Allene | - | High (Stereodivergent) | nih.gov |

| 1,6-Conjugate Addition | α-(3-indolyl)propargylic alcohol + 2-Substituted Indole | Chiral Phosphoric Acid (CPA) | Tetrasubstituted Allene | High | High | acs.orgnih.gov |

| Intermolecular C-C/C-S Bond Formation | Propargylic Alcohol + 1,3-Diketone or Thioacid | Chiral N-triflylphosphoramide (NTPA) | Tetrasubstituted Allene | High | Good to High (up to 98% ee predicted by DFT) | rsc.orgrsc.org |

| Alkylation of Propargylic Phosphates | Chiral Propargylic Phosphate + Alkyl Borane | Copper Catalyst | Trisubstituted Allene | Good | Excellent Chirality Transfer | organic-chemistry.org |

Elucidation of Tetraphenylallene Reaction Mechanisms

Advanced Oxidative Transformations

The oxidation of tetraphenylallene can be induced through various reagents and conditions, leading to a range of oxygenated products. The mechanistic pathways of these transformations are dictated by the nature of the oxidant and the reaction environment.

The reaction of this compound with peroxyacids, such as m-chloroperoxybenzoic acid (mCPBA), proceeds through a complex mechanistic sequence. The initial step is believed to be the epoxidation of one of the double bonds to form a highly unstable allene (B1206475) oxide intermediate. This intermediate can then undergo several transformations.

One prominent pathway involves a Baeyer-Villiger-type rearrangement. nih.govchemrxiv.org In this mechanism, the peracid adds to one of the allenic carbons, forming a tetrahedral intermediate analogous to the Criegee intermediate seen in ketone oxidation. nih.gov This is followed by the migratory insertion of an oxygen atom. The migration of a phenyl group leads to the formation of an ester or, in the case of cyclic ketones, a lactone. chemrxiv.orgscirp.org In the context of this compound, this rearrangement cascade, subsequent to the initial epoxidation, is a key pathway leading to the observed products.

Photooxygenation of this compound can occur via an electron-transfer mechanism, typically initiated by a photosensitizer. In this process, the sensitizer (B1316253) (Sens) absorbs light and is promoted to an excited singlet state (¹Sens), which then undergoes intersystem crossing to a longer-lived triplet state (³Sens). iaea.org This excited triplet sensitizer can then interact with ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂) via energy transfer. iaea.orgresearchgate.net

Once generated, singlet oxygen can react with this compound through several pathways characteristic of singlet oxygen chemistry:

[2+2] Cycloaddition: ¹O₂ can react with one of the double bonds of the allene to form a transient 1,2-dioxetane (B1211799) intermediate. This intermediate is often unstable and can cleave to form carbonyl compounds. iaea.orgscripps.edu

[4+2] Cycloaddition: If a suitable diene system is present within the molecule's accessible conformations, a Diels-Alder-type reaction can occur. scripps.edu

Ene Reaction: If an allylic hydrogen is available, an ene reaction can lead to the formation of an allylic hydroperoxide. scripps.edu

The electron-transfer process can also directly involve the this compound, where the excited sensitizer abstracts an electron from the allene to form a this compound radical cation. This radical cation can then react with superoxide (B77818) or ground-state oxygen, leading to oxygenated products.

The structure of the final products from the oxidation of this compound is governed by precise stereochemical and regiochemical factors.

In peracid oxidation , the reaction of this compound has been shown to yield a hydroxyindanone derivative. rsc.org This outcome is the result of a sophisticated rearrangement following the initial oxidation. The regioselectivity of the Baeyer-Villiger-type rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. chemrxiv.org In the intermediates formed from this compound, the migration of a phenyl group is a key step that directs the reaction toward the indanone skeleton.

In photooxygenation reactions , the formation of an oxetanone derivative can be rationalized through the [2+2] cycloaddition of singlet oxygen with the central carbon of the allene system, followed by rearrangement. The formation of quinone derivatives can also occur under certain oxidative conditions, often involving more extensive oxidation and rearrangement of the phenyl rings. The specific product distribution is highly dependent on reaction conditions such as the solvent, the sensitizer used, and the temperature. scripps.edu

Photochemical and Photophysical Phenomena

The absorption of light by this compound initiates a series of photophysical and photochemical events, including the population of excited triplet states and the formation of reactive intermediates.

Upon photoexcitation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). While some relaxation can occur directly from this state (e.g., fluorescence), efficient intersystem crossing (ISC) can populate the lowest excited triplet state (T₁). tue.nl The lifetime of this triplet state is significantly longer than the singlet state, allowing it to participate in chemical reactions. nih.govwhiterose.ac.uk

Photosensitized electron transfer (PET) is a process where an excited photosensitizer facilitates the formation of radical ions by transferring an electron to or from another molecule. In the case of this compound, a suitable excited sensitizer can either accept an electron from the allene to generate the This compound radical cation (TPA•⁺) or donate an electron to form the This compound radical anion (TPA•⁻). rsc.orgwhiterose.ac.uk

A common experimental setup for studying PET involves using a sensitizer and an electron acceptor like methyl viologen (MV²⁺). chemrxiv.orgrsc.orgresearchgate.net In a typical cycle, the photoexcited sensitizer transfers an electron to MV²⁺, forming the persistent methyl viologen radical cation (MV•⁺) and the sensitizer radical cation. researchgate.net If this compound is present as an electron donor, it can be oxidized to its radical cation. The chemistry of these radical ions is a rich area of study. For instance, the this compound radical cation can react with nucleophiles or undergo dimerization and cyclization reactions. chemrxiv.orgwhiterose.ac.uk The process can be made catalytic with respect to the acceptor if a terminal oxidant, such as oxygen, is present to regenerate the acceptor's initial state, which prevents the efficiency-lowering back electron transfer (BET) process. chemrxiv.org

Exciplex Formation and Dissociation Kinetics

An exciplex, or excited-state complex, is a transient association between two different molecules, one in an electronic excited state and the other in its ground state. The formation of an exciplex is a critical pathway in many photochemical reactions, involving electron donor-acceptor (EDA) interactions. In the context of this compound, its electron-rich π-system allows it to act as an electron donor in the presence of a suitable electron acceptor.

Upon photoexcitation, this compound can form an exciplex with an acceptor molecule. The kinetics of this process, including the rates of formation and dissociation, are fundamental to understanding the subsequent photochemical outcomes. These kinetics are often investigated using time-resolved spectroscopic techniques, such as laser flash photolysis, which can monitor the rise and decay of transient species on timescales ranging from picoseconds to microseconds.

The general mechanism can be described as follows:

Excitation: The donor molecule (D), in this case, this compound, absorbs a photon to reach its excited singlet state, ¹D*.

D + hν → ¹D*

Exciplex Formation: The excited donor molecule encounters an acceptor molecule (A) to form the exciplex, (D⁺A⁻)*. The rate of this step is governed by the rate constant of formation, k_f_.

¹D* + A ⇌ (D⁺A⁻)*

Dissociation and Decay: The exciplex is not a stable species and can decay through several pathways. It can dissociate back to the ground state molecules (k_d_), emit fluorescence (k_fl_), or undergo intersystem crossing to a triplet state. The dissociation back to the excited donor and ground state acceptor is also possible.

The study of these kinetic parameters provides insight into the efficiency of charge separation and the lifetime of the excited complex. For instance, laser photolysis relaxation methods have been used to measure acid-dissociation kinetics for other complex molecules like tetraphenylporphinetetrasulfonate by observing the decay of its triplet state. rsc.org While specific kinetic data for this compound exciplexes are not detailed in the available research, the principles of their study are well-established. The rates of formation are typically diffusion-controlled, while dissociation rates depend on the stability of the exciplex and the solvent environment.

Mechanistic Aspects of Photochemical Isomerization

Photochemical isomerization is a process where light energy induces the conversion of one isomer into another. nih.gov For cumulenes like this compound, this typically involves rotation around the C=C=C axis, a process that is energetically prohibited in the ground state but becomes possible in an electronic excited state.

The mechanism of photochemical isomerization generally proceeds through the following steps:

Light Absorption: The molecule absorbs a photon of appropriate energy, promoting a π electron to an antibonding π* orbital (a π → π* transition). msu.edu This creates an excited state (singlet or triplet) where the electron density in the C=C double bonds is reduced, lowering the rotational barrier. youtube.com

Rotation in the Excited State: In this excited state, the molecule has more single-bond character, allowing for rotation around the carbon-carbon bonds. This torsional movement leads to a change in the geometry of the molecule. msu.edu

Relaxation to Ground State: The excited, rotated molecule then relaxes back to the ground electronic state, either through non-radiative decay or fluorescence, yielding the isomer of the starting material.

Computational studies on other aromatic molecules suggest that the isomerization pathway can be complex, potentially involving conical intersections—points where two electronic potential energy surfaces cross. nih.gov The reaction may proceed from the initial Franck-Condon region to a conical intersection and then to the photoproduct. nih.gov The isomerization of stilbene, which also contains phenyl groups, is a classic example where both cis and trans isomers can be interconverted photochemically. msu.edu For this compound, the bulky phenyl groups would significantly influence the energetics and dynamics of the rotational process in the excited state.

| Step | Description | Key Feature |

| 1 | Excitation | Absorption of UV light leads to a π → π* transition. |

| 2 | Bond Rotation | The weakened π-system in the excited state allows rotation around the C=C=C axis. |

| 3 | Isomer Formation | The molecule relaxes to the ground state in a new isomeric form. |

Transition Metal-Mediated Reactivity

Formation and Reactivity of Allene-Iron Carbonyl π-Complexes (e.g., Fe(CO)₄(NMe₃))

Allenes can act as ligands in organometallic chemistry, using the π-electrons of one of their double bonds to coordinate to a metal center. This compound can react with iron carbonyl complexes, such as iron pentacarbonyl (Fe(CO)₅) or its more labile derivatives like Fe(CO)₄(NMe₃), to form allene-iron carbonyl π-complexes.

The formation reaction involves the displacement of a weakly bound ligand (like trimethylamine, NMe₃) or a carbonyl group (CO) by one of the C=C double bonds of the allene. This results in an η²-allene complex where the allene is coordinated to the iron center through a single π-bond.

Reaction Scheme: Ph₂C=C=CPh₂ + Fe(CO)₄(NMe₃) → (η²-Ph₂C=C=CPh₂)Fe(CO)₄ + NMe₃

In this complex, the iron atom is typically coordinated to the allene ligand and four carbonyl ligands. The coordination to the iron center activates the allene. This activation can make the allene more susceptible to nucleophilic attack or facilitate rearrangements and coupling reactions. The stability of such complexes is influenced by both the electronic and steric properties of the allene ligand. The reaction of phenyl-substituted cyclopentadienes with iron pentacarbonyl is known to form stable π-complexes, suggesting that the phenyl groups on this compound would contribute to the stability of its corresponding iron complex. researchgate.net

Intramolecular and Intermolecular Allene-Alkyne Coupling Mechanisms

Transition metal-mediated coupling of allenes and alkynes is a powerful method for forming new carbon-carbon bonds. These reactions can proceed through various mechanisms, often involving the formation of a metallacyclic intermediate. For an intermolecular coupling, the general mechanism is as follows:

Ligand Coordination: Both the allene and the alkyne coordinate to the low-valent metal center (e.g., Ti, Co, Rh). nih.govresearchgate.net

Oxidative Coupling: The metal undergoes oxidative coupling with the two unsaturated substrates to form a five-membered metallacycle, typically a metallacyclopentene. The regioselectivity of this step is crucial and is influenced by the substitution pattern on both the allene and the alkyne. nih.gov

Reductive Elimination/Protonolysis: The resulting metallacycle can then undergo reductive elimination to release the final organic product and regenerate the active catalyst. Alternatively, in stoichiometric reactions, the metallacycle can be quenched with a proton source to yield the coupled product. nih.gov

For this compound, its steric bulk would play a significant role in directing the stereochemical outcome of the coupling process. Titanium-mediated coupling of 1,1-disubstituted allenes with alkynes has been shown to proceed through the formation of bicyclic metallacyclopentenes. nih.gov

| Mechanistic Step | Description |

| Coordination | The allene and alkyne bind to the metal catalyst. |

| Oxidative Coupling | A metallacyclopentene intermediate is formed via C-C bond formation. |

| Product Formation | The organic product is released through reductive elimination or quenching. |

Carbonylative Coupling Processes

Carbonylative coupling reactions involve the incorporation of a molecule of carbon monoxide (CO) into the final product. mdpi.com These reactions are typically catalyzed by transition metals like palladium and are used to synthesize carbonyl compounds such as ketones and amides. mdpi.comnih.gov

A general mechanism for a palladium-catalyzed carbonylative coupling, such as a carbonylative Sonogashira or Suzuki reaction, can be adapted for an allene substrate:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with a suitable allenyl halide or triflate, forming an allenyl-Pd(II) complex.

CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond to form an allenoyl-palladium(II) intermediate. nih.gov

Transmetalation: This intermediate reacts with a second coupling partner (e.g., an organoborane in Suzuki coupling or a copper acetylide in Sonogashira coupling).

Reductive Elimination: The final coupled product, an allenyl ketone, is released, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

This methodology allows for the synthesis of complex ketones from simple precursors. The chemoselectivity of these reactions is often controlled by the choice of ligands on the metal catalyst. mdpi.com

| Catalytic Cycle Step | Description |

| Oxidative Addition | Pd(0) inserts into an allenyl-halide bond to form a Pd(II) complex. |

| CO Insertion | Carbon monoxide inserts into the Pd-C bond. |

| Transmetalation | A second organic group is transferred to the palladium center. |

| Reductive Elimination | The final ketone product is formed, regenerating the Pd(0) catalyst. |

Nucleophilic and Electrophilic Reaction Pathways

Electrophilic Reaction Pathways

The π-bonds of this compound are electron-rich, making them nucleophilic and susceptible to attack by electrophiles. byjus.com The reaction is initiated by the attack of one of the double bonds on an electrophile (E⁺). This addition typically occurs at one of the terminal carbons of the allene system.

The mechanism involves the formation of a carbocation intermediate. When the electrophile adds to a terminal carbon, a positive charge develops on the central carbon of the allene. This vinyl carbocation is stabilized by resonance with the adjacent double bond and by the attached phenyl groups. The reaction is completed by the attack of a nucleophile on the carbocation.

General Electrophilic Addition:

Attack of the allene π-bond on the electrophile (E⁺). Ph₂C=C=CPh₂ + E⁺ → Ph₂C=C⁺-CEPh₂

Attack of a nucleophile (Nu⁻) on the carbocation. Ph₂C=C⁺-CEPh₂ + Nu⁻ → Ph₂C=C(Nu)-CEPh₂

The bromination of allenes, for example, proceeds through the formation of a cyclic bromonium ion intermediate, followed by anti-attack of the bromide ion. nih.govlibretexts.org

Nucleophilic Reaction Pathways

The central carbon atom of the allene linkage is sp-hybridized and electrophilic in nature, making it a target for nucleophilic attack. youtube.com When a nucleophile (Nu⁻) attacks this central carbon, the electron density is pushed onto one of the terminal carbons, forming a vinyl anion intermediate.

This anionic intermediate is stabilized by the phenyl groups. Subsequent protonation or reaction with an electrophile completes the reaction sequence. This reactivity is a hallmark of the cumulene structure. youtube.com

General Nucleophilic Addition:

Attack of the nucleophile (Nu⁻) on the central allene carbon. Ph₂C=C=CPh₂ + Nu⁻ → Ph₂C-C(Nu)=C⁻Ph₂

Protonation of the resulting vinyl anion. Ph₂C-C(Nu)=C⁻Ph₂ + H⁺ → Ph₂C-C(Nu)=CHPh₂

This pathway allows for the synthesis of a variety of substituted vinyl compounds from this compound.

Reactions with Organometallic Reagents (e.g., potassium diphenylmethide)

The reaction of this compound with strong reducing agents, such as alkali metals, provides insight into its behavior with highly reactive organometallic reagents. Treatment of this compound with sodium metal in an ethereal solvent was reported to produce a red, crystalline disodium (B8443419) salt. rsc.org While initially debated, the product was identified as a dianion rather than a diradical. rsc.org The reaction involves a two-electron transfer from the alkali metal to the allene system.

While a specific reaction with potassium diphenylmethide is not extensively documented in the reviewed literature, its behavior can be inferred from its function as a strong nucleophile and base. Organometallic reagents like potassium diphenylmethide are known to react with acidic protons or electrophilic centers. youtube.com Given the lack of acidic protons on this compound, the reaction would likely proceed via nucleophilic addition to the central carbon of the allene, which is sp-hybridized and electrophilic. However, the immense steric hindrance from the four phenyl groups would significantly impede this approach. A more plausible reaction, similar to that with alkali metals, would be an electron transfer from the organometallic reagent to form the this compound radical anion.

Rearrangement Reactions Involving Allene Intermediates

Rearrangement reactions are chemical transformations where the atomic connectivity of a molecule is reorganized. rsc.org Such reactions often proceed through reactive intermediates like carbocations or radical anions. ucl.ac.uk In the case of the this compound dianion formed from its reaction with alkali metals, a significant structural rearrangement occurs. The dianion does not retain the orthogonal, non-planar structure of the neutral allene. Instead, it adopts a planar conformation. rsc.org This rearrangement is driven by the delocalization of the two additional electrons throughout the π-system. The planar structure of the dianion is stabilized by its resemblance to the 1,1,4,4-tetraphenylbutadiene dianion, indicating a significant redistribution of bonding and electronic structure upon reduction. rsc.org

This transformation from a non-planar allene to a planar dianionic species represents a fundamental rearrangement of the molecular framework to achieve greater electronic stability.

Investigation of Allene Distortion and Negative Charge Accommodation

Neutral this compound, like other allenes, possesses a non-planar structure where the two pairs of phenyl groups at each end are in planes that are perpendicular to each other. rsc.org However, upon the addition of two electrons to form the dianion, the molecule undergoes a significant distortion to become planar. rsc.org

The accommodation of the negative charge is facilitated by the extensive π-system of the four phenyl rings. In the dianion, the negative charge is not localized on specific carbon atoms but is delocalized over the entire molecule. This delocalization is key to overcoming the steric strain that would otherwise be associated with a planar arrangement of the bulky phenyl groups. The structure of the resulting dianion is more accurately represented as a delocalized system rather than a classical allene.

Electron Spin Resonance (ESR) spectroscopy is a key technique for studying radical anions, where a single electron is added. ucl.ac.uk While specific ESR studies on the this compound radical anion are not detailed in the reviewed literature, studies on related aromatic radical ions show that the unpaired electron's density distribution can be mapped, providing insight into how the charge is delocalized across the molecule. youtube.com For the this compound dianion, a closed-shell species, the planarity itself is strong evidence of a delocalized system where the negative charge is spread across the central carbons and the aromatic rings to maximize stability. rsc.org

Polymerization Studies and Chain Propagation Mechanisms

The polymerization of allenes can lead to polymers with unique structures and properties. However, the reactivity of allene monomers is highly dependent on their substitution pattern.

Catalytic Polymerization Attempts and Observed Non-Reactivity under Specific Conditions

A thorough review of the scientific literature reveals a notable absence of reported successful polymerization of this compound. This lack of reactivity can be attributed to profound steric hindrance. youtube.comyoutube.comresearchgate.net Polymerization reactions, whether initiated by catalysts or other means, require the monomer molecules to approach the active site of a growing polymer chain or catalyst. youtube.comflinnsci.com

In the case of this compound, the four bulky phenyl groups create a crowded environment around the reactive allenic double bonds. This steric congestion effectively shields the double bonds, preventing the necessary orbital overlap for bond formation with an incoming monomer or catalyst. This phenomenon, known as steric hindrance, is a well-established principle in organic chemistry that dictates the feasibility of reactions. youtube.comresearchgate.net For a reaction to occur, reactants must be able to physically interact in the correct orientation, a condition that is severely restricted for this compound.

| Factor | Description | Implication for this compound |

| Steric Hindrance | The prevention or retardation of a chemical reaction due to the spatial bulk of groups near the reacting center. youtube.com | The four phenyl groups create a significant steric shield around the C=C=C backbone, preventing the approach of catalysts or other monomers. |

| Monomer Accessibility | The ability of a monomer to approach the active center of a catalyst or growing polymer chain. | The bulky nature of this compound severely limits its accessibility, thus inhibiting polymerization. |

Comparative Analysis of this compound Polymerization Versus Other Allene Homologues

The non-reactivity of this compound in polymerization stands in stark contrast to its less substituted homologues. For instance, 1,1-disubstituted allenes can undergo polymerization under certain catalytic conditions. The key difference lies in the degree of steric hindrance around the allenic system.

| Allene Homologue | Structure | Number of Phenyl Substituents | Polymerizability | Rationale |

| Allene | H₂C=C=CH₂ | 0 | Yes | Minimal steric hindrance allows for easy access to the double bonds. |

| 1,1-Diphenylallene | Ph₂C=C=CH₂ | 2 | Yes, under specific conditions | Steric hindrance is present but not insurmountable, allowing for polymerization. |

| This compound | Ph₂C=C=CPh₂ | 4 | Not reported (presumed non-reactive) | Extreme steric hindrance from four phenyl groups prevents chain propagation. youtube.comresearchgate.net |

The comparison clearly illustrates a structure-reactivity trend: as the number of bulky substituents on the allene core increases, the propensity for polymerization decreases dramatically. While 1,1-diphenylallene presents a moderate steric challenge, the addition of two more phenyl groups in this compound creates an insuperable barrier to the chain propagation step required for polymer formation.

Advanced Spectroscopic Techniques for Tetraphenylallene Characterization in Research

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are powerful for identifying functional groups and providing a unique "fingerprint" of the molecular structure. compoundchem.com

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. mdpi.comx-mol.com For tetraphenylallene, the FTIR spectrum is characterized by several key absorption bands that confirm its structural features, particularly the allene (B1206475) moiety and the phenyl substituents.

The most diagnostic feature in the FTIR spectrum of this compound is the asymmetric stretching vibration of the cumulative double bonds (C=C=C) of the allene core. This absorption is typically strong and appears in a relatively uncongested region of the spectrum, making it a key identifier. The spectrum also displays characteristic absorptions for the aromatic phenyl rings. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region.

Detailed research findings from spectral analysis provide the basis for assigning these vibrations. The analysis of vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), allows for precise assignment of observed peaks to specific molecular motions. nih.govnih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~1945 cm⁻¹ | Asymmetric C=C=C Stretch | Allene | Strong |

| 3100-3000 cm⁻¹ | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |

| 1600-1585 cm⁻¹ | C=C Stretch | Aromatic (Phenyl) | Medium |

| 1500-1450 cm⁻¹ | C=C Stretch | Aromatic (Phenyl) | Medium-Strong |

| 760-740 cm⁻¹ & 700-680 cm⁻¹ | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) | Strong |

Raman spectroscopy is a complementary vibrational technique that provides a characteristic "fingerprint" of a molecule, enabling its identification and structural confirmation. nih.govaps.org It relies on the inelastic scattering of monochromatic light, which interacts with the vibrational modes of the molecule. wiley.com For molecules with a center of symmetry, vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa (the rule of mutual exclusion).

In this compound, the symmetric stretching vibration of the C=C=C allenic system is a prominent feature in the Raman spectrum. This mode is often weak in the FTIR spectrum. Additionally, the symmetric "breathing" mode of the phenyl rings gives rise to a strong and characteristic Raman peak. The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of both the allene core and the tetraphenyl substitution pattern. mdpi.com The analysis of Raman spectra, like FTIR, is often aided by computational simulations to assign the observed vibrational modes accurately. mdpi.com

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~1080 cm⁻¹ | Symmetric C=C=C Stretch | Allene | Strong |

| ~1000 cm⁻¹ | Symmetric Ring Breathing | Aromatic (Phenyl) | Strong |

| 3100-3000 cm⁻¹ | C-H Stretch | Aromatic (Phenyl) | Medium |

| 1600-1585 cm⁻¹ | C=C Stretch | Aromatic (Phenyl) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. emerypharma.com

Proton (¹H) NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. researchgate.net The spectrum plots the chemical shift of protons, which is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. youtube.com

Table 3: Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (20H) | ~7.0 - 7.5 | Multiplet (m) | 20H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in a different electronic environment gives a distinct signal. libretexts.org This technique is particularly useful for identifying the hybridization states of carbon atoms (sp³, sp², sp).

The ¹³C NMR spectrum of this compound is highly diagnostic. The most characteristic signals are those from the three-carbon allene core. The central sp-hybridized carbon (C=C =C) appears significantly downfield, typically around 200-210 ppm. The two terminal sp²-hybridized carbons of the allene ( C =C=C ) resonate at a higher field, generally in the 115-125 ppm range.

The four phenyl groups also give rise to characteristic signals in the aromatic region (120-150 ppm). Due to symmetry, the four phenyl rings are equivalent. Within each ring, there are four distinct carbon environments: the ipso-carbon (the one directly attached to the allene), and the ortho, meta, and para carbons. This results in a total of four signals for the twenty aromatic carbons, in addition to the two signals from the allene core.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Hybridization | Typical Chemical Shift (δ, ppm) |

| Central Allenic (C=C =C) | sp | 200 - 210 |

| Phenyl ipso Carbon | sp² | 130 - 140 |

| Phenyl ortho, meta, para Carbons | sp² | 125 - 130 |

| Terminal Allenic (C =C=C ) | sp² | 115 - 125 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous structural assignment of complex molecules. emerypharma.comresearchgate.net These experiments reveal correlations between nuclei, allowing chemists to piece together the molecular structure. libretexts.org

For this compound, several 2D NMR experiments would be key:

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between coupled protons. libretexts.org A COSY spectrum of this compound would reveal the coupling network within the phenyl rings, showing correlations between adjacent ortho, meta, and para protons, helping to assign signals within the complex aromatic multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

The concerted application of these advanced NMR techniques allows for the complete and confident assignment of all proton and carbon signals, leaving no ambiguity in the final structural elucidation of this compound. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is a cornerstone for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of synthetic compounds, offering highly accurate mass measurements that allow for the determination of a molecule's elemental composition. nih.govyoutube.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure m/z values to several decimal places. youtube.com This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound (C₂₇H₂₀), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The high mass accuracy, typically within a few parts per million (ppm), provides definitive evidence for the molecular formula, which is a fundamental step in the identification of a newly synthesized compound. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₂₀ |

| Calculated Exact Mass | 344.1565 u |

| Hypothetical Measured Mass | 344.1561 u |

| Mass Error | -1.16 ppm |

This interactive table illustrates how High-Resolution Mass Spectrometry (HRMS) data is used to confirm the elemental composition of this compound. The close match between the calculated and hypothetical measured mass, resulting in a very small mass error, provides strong confidence in the assigned molecular formula.

In addition to providing the molecular ion peak, mass spectrometry, particularly when using techniques like Electron Impact (EI) ionization, causes molecules to break apart into characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that can be used to confirm the compound's structure. The fragmentation patterns are predictable based on the principles of chemical stability; weaker bonds tend to break, and more stable carbocations are preferentially formed. youtube.com

For this compound, the structure is dominated by its four phenyl groups attached to a central three-carbon allene core. The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ due to the stability of the conjugated aromatic system. libretexts.org Key fragmentation pathways would likely involve the cleavage of the bonds connecting the phenyl rings to the allene structure. The loss of a phenyl radical (C₆H₅•, 77 Da) would lead to a stable fragment ion. Subsequent fragmentations could involve further losses of phenyl groups or rearrangements.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | m/z (Mass/Charge Ratio) | Description |

| [M]⁺ | [C₂₇H₂₀]⁺ | 344.16 | Molecular Ion |

| [M - C₆H₅]⁺ | [C₂₁H₁₅]⁺ | 267.12 | Loss of one phenyl radical |

| [M - 2(C₆H₅)]⁺ | [C₁₅H₁₀]⁺ | 190.08 | Loss of two phenyl radicals |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation |

Electronic Spectroscopy for Excited State and Electronic Structure Analysis

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light. These techniques are fundamental for understanding a molecule's conjugation, electronic structure, and the behavior of its excited states.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. youtube.com The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly dependent on the molecule's structure, particularly the extent of its conjugated π-electron system. libretexts.org

Table 3: Representative UV-Visible Absorption Data for Aromatic Systems

| Compound | λmax (nm) | Transition Type |

| Benzene | ~254 | π → π |

| Biphenyl | ~252 | π → π |

| This compound (Expected) | ~250-350 | π → π * |

This interactive table shows typical absorption maxima for related aromatic compounds. For this compound, the extensive conjugation is expected to result in strong absorptions in the indicated UV range due to π → π transitions.*

Photoluminescence spectroscopy analyzes the light emitted by a substance after it has absorbed photons. This emission can occur as fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). The technique provides valuable information about the electronic structure of the excited states and the pathways by which a molecule relaxes after excitation.

Molecules with rigid, conjugated structures, such as many aromatic compounds, are often fluorescent. The phenyl groups in this compound contribute to a rigid structure that can slow down non-radiative decay processes (like vibrational relaxation), thus favoring radiative decay through fluorescence. A fluorescence spectrum would reveal the emission wavelength (λem), which is typically red-shifted (longer wavelength) compared to the absorption wavelength, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, can also be determined.

Table 4: Hypothetical Photoluminescence Properties of this compound

| Parameter | Hypothetical Value | Description |

| Excitation Wavelength (λex) | ~320 nm | Wavelength used to excite the molecule. |

| Emission Maximum (λem) | ~380 nm | Peak wavelength of the emitted fluorescence. |

| Stokes Shift | ~60 nm | The difference between λex and λem. |

| Fluorescence Quantum Yield (ΦF) | 0.10 - 0.40 | The ratio of photons emitted to photons absorbed. |

This interactive table presents hypothetical photoluminescence data for this compound. These parameters are crucial for characterizing the molecule's emissive properties and its potential use in applications like optical materials or sensors.

While steady-state spectroscopy provides a static picture of absorption and emission, time-resolved spectroscopy measures the decay of the excited state as a function of time. researchgate.net Techniques like Time-Correlated Single Photon Counting (TCSPC) can measure the time it takes for the excited state population to decay, a value known as the excited-state lifetime (τ). youtube.com

The lifetime is a critical parameter as it reflects the rate of all decay processes from the excited state, including both radiative (fluorescence) and non-radiative pathways. youtube.comarxiv.org A shorter lifetime indicates faster decay. By measuring the lifetime, researchers can calculate the rate constants for radiative (kᵣ) and non-radiative (kₙᵣ) decay. This information is fundamental to understanding the photophysical behavior of the molecule and is essential for designing molecules for applications in areas such as organic light-emitting diodes (OLEDs), photocatalysis, or molecular sensing. mdpi.com For this compound, measuring the fluorescence lifetime would provide direct insight into the dynamics of its singlet excited state.

Table 5: Illustrative Time-Resolved Spectroscopy Data for this compound

| Parameter | Symbol | Hypothetical Value | Significance |

| Excited State Lifetime | τ | 1.5 ns | The average time the molecule spends in the excited state before returning to the ground state. arxiv.org |

| Radiative Decay Rate | kᵣ | 1.3 x 10⁸ s⁻¹ | The rate of fluorescence emission. |

| Non-Radiative Decay Rate | kₙᵣ | 5.3 x 10⁸ s⁻¹ | The combined rate of all other decay processes (e.g., internal conversion, intersystem crossing). |

This interactive table illustrates the type of data obtained from time-resolved fluorescence spectroscopy. These kinetic parameters quantify the competition between different decay pathways from the excited state, providing a complete picture of this compound's photophysics.

Theoretical and Computational Chemistry Approaches to Tetraphenylallene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. Methodologies such as ab initio calculations and Density Functional Theory (DFT) are standard tools for this purpose. nih.govresearchgate.net

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

For cumulenic systems, DFT has been employed to investigate electronic and geometric structures. researchgate.net Such studies on tetraphenylallene would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. Key parameters like the bond lengths of the allene (B1206475) backbone and the torsion angles of the phenyl rings would be determined. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal insights into its reactivity and electronic properties. nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, often correlating with the molecule's stability and the energy required for electronic excitation. researchgate.net While these methods have been applied to various cumulenes and other complex molecules, specific published data on the electronic structure and energetics of this compound remains elusive. nih.govresearchgate.netnih.govacs.org

Exploration of Reaction Potential Energy Surfaces and Transition States

Potential Energy Surfaces (PES) are a cornerstone of computational chemistry for mapping out the energy landscape of a chemical reaction. nih.gov By calculating the energy of the system at various geometries, chemists can identify the most likely pathways for a reaction, including the structures of transition states and any intermediates. nih.gov For this compound, this could involve studying its isomerization, decomposition, or its participation in cycloaddition reactions, a common reaction type for cumulenes. nih.govacs.org DFT calculations are a common method for constructing these surfaces and locating the high-energy transition states that represent the kinetic barrier to a reaction. nih.gov However, specific studies detailing the PES for reactions involving this compound are not present in the surveyed literature.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also adept at predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental interpretation. Time-dependent DFT (TD-DFT) is a popular method for calculating electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption that correspond to electronic transitions. nih.govacs.org Furthermore, calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. polimi.it For this compound, this would allow for the assignment of specific peaks in its spectra to particular molecular motions or electronic transitions. While the techniques are standard, a dedicated computational study predicting and interpreting the full spectroscopic profile of this compound is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

Conformational Analysis of this compound and its Derivatives

Due to the steric hindrance between the four phenyl groups, this compound can adopt various conformations based on the rotational angles of these rings. numberanalytics.com MD simulations can explore the potential energy landscape to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. Such simulations would track the movement of the phenyl rings over time, providing a dynamic picture of the molecule's flexibility. While MD is a powerful tool for studying sterically hindered aromatic compounds, specific conformational analyses of this compound using this method are not documented in the available literature. nih.govresearchgate.net

Elucidation of Intermolecular Interactions in Condensed Phases

In a solid or liquid state, this compound molecules will interact with each other. MD simulations can model these intermolecular forces, such as van der Waals interactions and π-π stacking between the phenyl rings of adjacent molecules. chemrxiv.org Understanding these interactions is key to explaining the bulk properties of the material, such as its crystal packing, melting point, and solubility. Simulations of multiple this compound molecules in a simulation box would reveal how they arrange themselves in a condensed phase. Despite the utility of this approach for aromatic systems, specific studies on the intermolecular interactions of this compound are not found in the searched results. researchgate.netchemrxiv.org

Modeling of Excited State Dynamics and Energy Transfer

The photophysical and photochemical behavior of this compound is intrinsically linked to the dynamics of its electronically excited states. Computational chemistry provides powerful tools to model these complex processes, offering insights into the mechanisms of energy dissipation and transfer that are often difficult to resolve experimentally.

Nonadiabatic transitions are crucial for understanding the relaxation pathways of photoexcited molecules, as they govern the transfer of population between different potential energy surfaces. barbatti.orgnih.gov These transitions typically occur at geometries where two or more potential energy surfaces approach each other, such as at conical intersections. barbatti.org For this compound, theoretical studies suggest that its excited-state dynamics are significantly influenced by torsional motions of the phenyl rings and the allene backbone.

Upon photoexcitation, this compound can undergo relaxation from its excited singlet state (S₁) to the triplet state (T₁). The mechanism of this intersystem crossing and subsequent energy transfer is often nonadiabatic. Computational models, such as trajectory surface hopping (TSH), are employed to simulate these dynamics. mpg.de In TSH, the molecule's trajectory is propagated on a single potential energy surface, with a probability of "hopping" to another surface determined by the nonadiabatic coupling between the states. barbatti.org

While detailed computational studies mapping the specific nonadiabatic pathways for this compound are not extensively documented in publicly available literature, research on related systems provides valuable insights. For instance, studies on phenyl-substituted ethylenes and cumulenes indicate that torsional modes play a critical role in facilitating nonadiabatic transitions. researchgate.net In the case of this compound, it has been proposed that relaxation in the triplet state involves torsion around the double bonds, leading to the formation of a lower-energy "allyl-vinyl" biradicaloid geometry. researchgate.net This torsional relaxation pathway represents a form of nonvertical excitation transfer, where the energy is transferred while the molecule undergoes significant geometrical changes. researchgate.net The calculation of analytic nonadiabatic coupling matrix elements at levels of theory like OM2/MRCI has been mentioned in the context of TSH simulations involving this compound, indicating that the tools for such detailed mechanistic studies are available. mpg.de

A general representation of the kind of data obtained from such computational studies is provided in the table below. Please note that specific values for this compound are not available in the reviewed literature and are represented by placeholders.

| Transition | Key Geometric Coordinate(s) | Calculated Nonadiabatic Coupling (a.u.) | Associated Timescale |

|---|---|---|---|

| S₁ → T₁ | Phenyl Torsion Angle (φ) | [Value not available] | [Value not available] |

| T₁ Relaxation | Allene C=C=C Torsion Angle (θ) | [Value not available] | [Value not available] |

The rate of triplet energy transfer (TET) is a key parameter in photochemistry, determining the efficiency with which a photoexcited molecule can sensitize another. Computational methods offer a means to estimate these rate constants, providing a molecular-level understanding of the factors that govern them. The calculation of TET rates typically relies on theoretical frameworks such as Marcus theory or Fermi's golden rule. nycu.edu.twnih.gov

Two primary theoretical approaches are used to calculate the electronic coupling strength for TET: nih.gov

Direct Calculation of the Hamiltonian Matrix Element: This method involves the direct computation of the off-diagonal Hamiltonian matrix element between the initial and final states of the energy transfer process. nih.gov

Energy Gap Method: This approach derives the coupling from the energy splitting of states calculated using methods like Configuration Interaction Singles (CIS). nih.gov

These calculations provide the electronic coupling term, which, along with the Franck-Condon weighted density of states, determines the rate constant. The rate of TET is highly dependent on the distance and orientation between the donor and acceptor moieties, as well as the energy gap between their triplet states.

For this compound, specific computationally determined triplet energy transfer rate constants are not readily found in the surveyed literature. However, experimental evidence suggests a close correspondence between the measured energy transfer rate constants of this compound and 1,1-diphenylethylene, pointing to a similar nonvertical energy transfer mechanism dominated by torsional modes. researchgate.net

The following interactive table illustrates the type of data that would be generated from a computational study on the triplet energy transfer rate constants of this compound, with placeholder values.

| Donor | Acceptor | Calculated Electronic Coupling (cm⁻¹) | Calculated Triplet Energy Transfer Rate Constant (s⁻¹) | Methodology |

|---|---|---|---|---|

| This compound (T₁) | Generic Acceptor A | [Value not available] | [Value not available] | [e.g., DFT/CIS] |

| This compound (T₁) | Generic Acceptor B | [Value not available] | [Value not available] | [e.g., CASSCF/MRCI] |

Advanced Structural Analysis and Stereochemical Research of Allene Systems

Chirality and Stereoisomerism in Allenes: Implications for Tetraphenylallene Studies

The stereochemistry of allenes is a cornerstone of their chemical identity, primarily governed by the principle of axial chirality.

Allenes are organic compounds featuring a central carbon atom connected to two adjacent carbon atoms by double bonds, forming a C=C=C cumulene system. The central carbon is sp-hybridized, leading to a linear geometry, while the terminal carbons are sp²-hybridized. A key structural feature is that the planes containing the substituents on the terminal carbons are orthogonal to each other.

This orthogonality gives rise to axial chirality, a type of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to non-planar arrangement of substituents around an axis of chirality. For an allene (B1206475) of the general formula R¹R²C=C=CR³R⁴ to be chiral, it must lack a plane of symmetry. This condition is met when the substituents on each terminal carbon are different (R¹ ≠ R² and R³ ≠ R⁴). If either terminal carbon bears two identical substituents, a plane of symmetry exists, rendering the molecule achiral.

In the case of This compound , each terminal sp² carbon is bonded to two identical phenyl groups. This configuration creates a plane of symmetry, meaning the molecule is not superimposable on its mirror image and is therefore achiral . It does not exhibit axial chirality.

Pseudochirality is a distinct stereochemical concept that typically arises in molecules containing stereogenic centers where the ligands themselves are stereoisomers of each other (e.g., a carbon bonded to H, an (R)-group, an (S)-group, and another achiral group). This principle is generally applied to tetrahedral stereocenters and is not a standard descriptor for the chirality of the allene axis itself.

The stereochemical outcome of reactions involving allenes, and the stability of the allenes themselves, are significantly influenced by both the electronic and steric properties of their substituents.